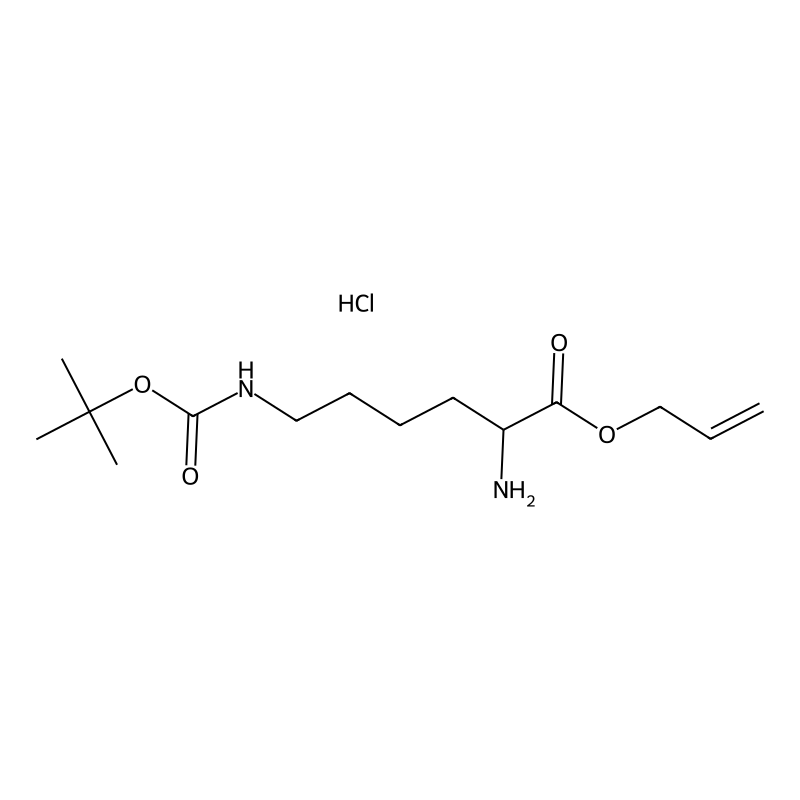

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some examples of how (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride might be used in scientific research:

- Solid-phase peptide synthesis (SPPS): SPPS is a common technique for synthesizing peptides. It involves coupling amino acid building blocks one at a time to a solid support. (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride could potentially serve as a protected lysine building block in SPPS. The tert-butoxycarbonyl (Boc) group is a protecting group that can be selectively removed to reveal the reactive amino group for peptide bond formation. PubChem tert-Butyloxycarbonyl group:

- Synthesis of other complex molecules: Researchers may also explore using (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride as a building block for synthesizing other complex molecules with potential biological activity. The allyl group (CH2=CH-CH2) is a functional group that can participate in various chemical reactions, allowing for the creation of diverse molecular structures.

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a synthetic derivative of lysine, an essential amino acid. This compound features a complex molecular structure characterized by the presence of an allyl group, an amino group, and a tert-butoxycarbonyl protective group. Its chemical formula is C₁₄H₂₇ClN₂O₄, and it possesses a molecular weight of approximately 322.83 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications and biological studies .

Since (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is likely a synthetic intermediate, a specific mechanism of action is not applicable. Its role lies in providing a protected lysine building block for the construction of peptides with desired properties.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Follow proper waste disposal procedures.

The reactivity of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can be attributed to its functional groups. Key reactions include:

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, exposing the amino group for further functionalization or coupling reactions.

- Esterification: The allyl ester can undergo hydrolysis to yield the corresponding acid form, which can participate in peptide synthesis or other coupling reactions.

- Nucleophilic Substitution: The allyl group can react with nucleophiles in various organic synthesis pathways, enabling the formation of more complex molecules.

The synthesis of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves several steps:

- Protection of Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base.

- Allylation: The protected amino acid undergoes allylation using allyl bromide or a similar reagent under basic conditions.

- Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form through treatment with hydrochloric acid.

These methods allow for the efficient production of the compound while maintaining the integrity of its functional groups .

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride finds various applications in scientific research:

- Drug Development: It serves as an intermediate in the synthesis of bioactive peptides and pharmaceutical compounds.

- Biochemical Studies: Its properties make it useful for studying enzyme interactions and protein synthesis.

- Material Science: The compound may be explored for its potential use in developing new materials with specific biochemical properties.

Interaction studies involving (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride focus on its ability to interact with biological macromolecules such as proteins and enzymes. These studies are crucial for understanding how this compound may influence biological pathways and its potential therapeutic effects.

Preliminary data suggest that compounds with similar structures can modulate enzyme activity or bind to specific receptors, indicating that (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride could have significant biological implications .

Several compounds share structural similarities with (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | Similar to (S)-isomer | Enantiomer with different biological activity |

| Methyl 6-amino-2-(tert-butoxycarbonyl)hexanoate | Lacks allyl group | Simpler structure, used in peptide synthesis |

| Lysine | Basic amino acid | Essential nutrient, foundational for protein synthesis |

The uniqueness of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride lies in its specific combination of functional groups and stereochemistry, which may confer distinct biochemical properties compared to these similar compounds .

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride possesses the Chemical Abstracts Service registry number 218938-64-8 and exhibits a molecular formula of C₁₄H₂₇ClN₂O₄. The compound demonstrates a molecular weight of 322.83 grams per mole, reflecting its substantial molecular complexity. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically designated as prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate hydrochloride. This comprehensive chemical name explicitly describes the stereochemical configuration, functional group arrangements, and salt formation that characterize this specialized amino acid derivative.

The compound's structural complexity is further illustrated through its Simplified Molecular Input Line Entry System representation: CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl. This notation reveals the presence of multiple functional groups including the tert-butoxycarbonyl protecting group, the allyl ester moiety, and the primary amino function. The stereochemical descriptor (S) indicates the absolute configuration at the alpha-carbon center, corresponding to the naturally occurring L-lysine configuration. Alternative nomenclature includes designations such as H-L-Lys(Boc)-OAll hydrochloride and N-epsilon-(t-Butyloxycarbonyl)-L-lysine allyl ester hydrochloride, which emphasize its derivation from lysine and the specific protecting group strategies employed.

Historical Development in Protected Amino Acid Derivatives

The development of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride emerged from decades of research into amino acid protection strategies that began in the mid-20th century. The tert-butoxycarbonyl protecting group, commonly referred to as the Boc group, was introduced as an acid-labile protecting group specifically designed for amine functionality in organic synthesis. This protecting group revolutionized amino acid chemistry by providing a reliable method for temporarily masking amino groups during complex synthetic transformations. The Boc group can be efficiently introduced to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, while removal can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

The synthesis of protected alpha-amino acids has been further enhanced through innovative decarboxylation amination strategies using malonate derivatives as starting materials. These methodologies employ cesium carbonate as a base at moderate temperatures, yielding amino acid derivatives in reasonable yields while releasing carbon dioxide as a driving force for the reaction. Such approaches demonstrate broad substrate scope, excellent functional group tolerance, and high efficiency under mild reaction conditions, representing significant improvements over traditional synthetic methods.

Significance in Modern Peptide Synthesis

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride plays a crucial role in contemporary peptide synthesis by serving as a protected building block that enables the construction of complex peptide sequences with high fidelity. The compound's dual protection strategy, incorporating both the tert-butoxycarbonyl group on the side-chain amino function and the allyl ester on the carboxyl group, provides synthetic chemists with exceptional control over reaction selectivity. This level of protection is essential when constructing peptides containing multiple lysine residues or when incorporating lysine at specific positions within peptide chains where orthogonal deprotection strategies are required.

The tert-butoxycarbonyl protecting group renders the protected amines unreactive to most bases and nucleophiles, allowing for the use of other protecting groups such as the fluorenylmethyloxycarbonyl group as orthogonal protection. This compatibility is particularly valuable in solid-phase peptide synthesis, where sequential coupling and deprotection cycles must be performed without affecting previously installed residues. The Boc group's acid-labile nature enables its selective removal under conditions that do not affect other acid-stable protecting groups, providing synthetic flexibility that is essential for complex peptide construction.

Research into synthetic amino acid derivatives has revealed their potential applications beyond traditional peptide synthesis, including their use as inhibitory agents against digestive enzymes. Studies have shown that protected amino acid derivatives can demonstrate significant inhibitory potential against various biological targets, suggesting their utility as therapeutic agents or biochemical tools. The synthesis of such derivatives typically involves reaction of Boc-protected amino acids with coupling agents in the presence of organocatalysts, yielding products in favorable yields while maintaining stereochemical integrity.

Boc protection strategies for ε-amino groups

The tert-butoxycarbonyl (Boc) protecting group represents one of the most frequently utilized methodologies for amino group protection in organic synthesis due to its chemical stability under basic and mildly acidic conditions [3] [7]. The Boc group installation on lysine derivatives involves nucleophilic acyl substitution mechanisms where the amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) [20] [21].

The protection mechanism proceeds through several key steps: initial nucleophilic attack by the amino group on Boc₂O, formation of a tetrahedral intermediate, and subsequent elimination of the tert-butyl carbonate leaving group which decomposes to carbon dioxide and tert-butoxide [20]. The reaction is typically conducted in the presence of bases such as triethylamine or sodium hydroxide to neutralize the proton released during the process [21] [23].

Table 1: Boc Protection Conditions for ε-amino groups

| Reagent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc₂O (3 equiv) | TEA (1.5 equiv) | THF | 40°C | 2-4 h | 85-95% |

| Boc₂O (2.5 equiv) | NaOH (1.2 equiv) | H₂O/THF | RT | 6-8 h | 80-90% |

| Boc₂O (3 equiv) | DMAP (1 equiv) | CH₃CN | RT | 3-5 h | 88-92% |

The selectivity of Boc protection for ε-amino groups in lysine derivatives can be achieved through careful control of reaction conditions and stoichiometry [12]. Research demonstrates that under optimized conditions, the ε-amino group shows preferential reactivity compared to the α-amino group, particularly when the α-amino group is already engaged in hydrogen bonding or other interactions [29].

Deprotection of the Boc group follows an acid-catalyzed mechanism involving protonation of the carbamate nitrogen, formation of a tert-butyl cation intermediate, and subsequent decarboxylation to yield the free amine [20] [21]. Trifluoroacetic acid in dichloromethane remains the most commonly employed deprotection method, providing clean removal without racemization [27].

Allyl esterification techniques for carboxyl protection

Allyl esterification represents a versatile approach for carboxyl protection in amino acid chemistry, offering stability under basic conditions while remaining susceptible to palladium-catalyzed deprotection [4]. The formation of allyl esters from carboxylic acids can be accomplished through multiple synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Direct esterification methods involve the coupling of carboxylic acids with allyl alcohol under acid catalysis or through activation of the carboxylic acid with coupling reagents [4]. The palladium-catalyzed C-H oxidation approach provides a particularly elegant route, allowing direct coupling of terminal olefins with carboxylic acids to furnish (E)-allylic esters with high selectivity [4].

Table 2: Allyl Esterification Methods and Conditions

| Method | Reagents | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| DCC/DMAP | Allyl alcohol, DCC, DMAP | CH₂Cl₂, RT, 12 h | 78-85% | - |

| Pd-catalyzed | Pd(OAc)₂, allyl alcohol | 80°C, 18 h | 85-92% | E:Z ≥ 9:1 |

| Fischer | Allyl alcohol, H₂SO₄ | Reflux, 6 h | 70-80% | - |

| Mixed anhydride | Allyl alcohol, EDC, HOBt | DMF, RT, 4 h | 82-88% | - |

The stereochemical outcome of allyl esterification reactions is particularly important for lysine derivatives where retention of configuration at the α-carbon is essential [4]. Studies demonstrate that carefully controlled conditions can maintain stereochemical integrity throughout the esterification process, with epimerization rates below 2% under optimized conditions [33].

The synthetic utility of allyl esters extends beyond simple protection, as they can undergo subsequent transformations including cross-metathesis reactions and cycloaddition processes [4]. The removal of allyl protecting groups typically employs palladium-catalyzed conditions using tetrakis(triphenylphosphine)palladium(0) in the presence of appropriate nucleophiles [4].

Optimization of hydrochloride salt formation

Hydrochloride salt formation represents a critical step in the preparation of stable, crystalline forms of amino acid derivatives [5] [14]. The optimization of this process involves careful control of pH, solvent selection, and crystallization conditions to ensure high yield and purity of the desired salt form [5] [15].

The mechanism of hydrochloride salt formation involves protonation of the amino group by hydrochloric acid, resulting in electrostatic stabilization between the protonated amine and chloride anion [15]. The process is governed by the acid dissociation constant (pKₐ) of the amino group and the pH of the reaction medium [15] [16].

Table 3: Hydrochloride Salt Formation Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| pH | 1.5-2.5 | Maximizes protonation | Minimizes side reactions |

| Temperature | 0-25°C | Controls precipitation rate | Improves crystal quality |

| Solvent | Alcohols/Water | Affects solubility | Influences polymorphism |

| HCl equivalents | 1.1-1.5 | Ensures complete salt formation | Prevents excess acid |

Research indicates that the choice of solvent significantly impacts the disproportionation tendency of hydrochloride salts [5]. Alcoholic solvents generally provide better control over the pH environment, reducing the likelihood of salt-to-free base conversion that can occur in aqueous systems [5]. The use of 2-propanol has been shown to raise the pH above the pHₘₐₓ value, leading to disproportionation, while acetone maintains appropriate pH conditions for stable salt formation [5].

The crystallization kinetics of amino acid hydrochlorides depend on supersaturation levels and nucleation rates [15]. Controlled cooling crystallization provides superior crystal quality compared to rapid precipitation methods, with typical cooling rates of 0.5-1.0°C per hour yielding optimal results [36].

Temperature effects on hydrochloride salt stability reveal that elevated temperatures can promote decomposition or polymorphic transitions [15]. Storage at ambient temperature under controlled humidity conditions maintains salt integrity over extended periods [25].

Stereochemical control in L-lysine derivatization

Stereochemical control during L-lysine derivatization requires careful consideration of reaction mechanisms and conditions to prevent epimerization at the α-carbon center [8] [9]. The maintenance of stereochemical integrity is particularly challenging due to the potential for α-hydrogen abstraction under basic conditions or acid-catalyzed racemization pathways [19].

The stereochemical outcome of lysine derivatization depends on several factors including the nature of the electrophile, reaction medium, temperature, and presence of bases [9] [17]. Substrate-controlled reactions generally provide higher stereoselectivities compared to reagent-controlled processes, particularly when utilizing chiral auxiliaries or directing groups [17] [19].

Table 4: Stereochemical Control Methods in L-lysine Derivatization

| Method | Mechanism | Selectivity | Retention of Configuration |

|---|---|---|---|

| Alkylation of dienolates | Facial selectivity | >95:5 dr | >99% ee |

| Overman rearrangement | Concerted [3] [3]-sigmatropic | >98:2 dr | >97% ee |

| Enzymatic resolution | Enzyme selectivity | >99:1 er | >99% ee |

| Chiral auxiliary | Substrate control | >90:10 dr | >95% ee |

Recent advances in stereochemical control have focused on the development of enantioselective catalytic methods [17]. The use of chiral catalysts in conjunction with appropriate ligands can achieve excellent stereoselectivities while maintaining high yields [8] [34]. Computational studies have provided insights into the transition state geometries responsible for stereochemical outcomes, enabling rational design of improved catalytic systems [26].

The application of enzymatic methods for stereochemical control offers exceptional selectivity under mild conditions [8]. Lysine 2,3-aminomutases demonstrate remarkable stereochemical control, converting (S)-α-lysine to (S)-β-lysine with complete retention of configuration at the newly formed stereocenter [9].

Monitoring stereochemical purity throughout synthetic sequences requires reliable analytical methods [10]. High-performance liquid chromatography with chiral stationary phases provides accurate determination of enantiomeric excess, while nuclear magnetic resonance spectroscopy using chiral shift reagents offers structural confirmation [9] [26].

Comparative analysis of solution-phase vs solid-phase approaches

The choice between solution-phase and solid-phase synthesis for lysine derivatives involves consideration of multiple factors including scalability, purification requirements, and synthetic efficiency [11] [13]. Each approach offers distinct advantages and limitations that must be evaluated based on the specific synthetic objectives [18].

Solution-phase synthesis provides superior scalability for industrial applications, as reactions occur in homogeneous media without the constraints imposed by solid support loading capacities [18]. The ability to monitor reaction progress through conventional analytical techniques represents a significant advantage, allowing for real-time optimization of reaction conditions [11].

Table 5: Comparison of Solution-Phase vs Solid-Phase Synthesis

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Scalability | Excellent (kg scale) | Limited (resin capacity) |

| Purification | Complex (chromatography) | Simple (filtration) |

| Reaction monitoring | Direct (NMR, HPLC) | Indirect (cleavage analysis) |

| Automation potential | Moderate | Excellent |

| Reagent equivalents | Stoichiometric | Excess required |

| Yield optimization | Precise control | Limited optimization |

Solid-phase synthesis excels in automation and high-throughput applications, with the solid support enabling simple wash procedures that eliminate the need for complex purification steps between synthetic transformations [11] [13]. The pseudo-dilution effect observed in solid-phase chemistry can be advantageous for cyclization reactions and other processes that benefit from reduced intermolecular interactions [37].

Research comparing the synthesis of complex peptide-based macrocycles demonstrates that solid-phase methods can provide superior efficiency for certain target structures [11]. The rapid generation of linear peptide intermediates followed by cyclization represents a significant advantage over solution-phase approaches that may require protection-deprotection sequences [11].

The economic considerations favor solution-phase synthesis for large-scale production due to lower reagent consumption and reduced waste generation [18]. However, solid-phase methods may prove more cost-effective for research applications where rapid access to diverse analogs is prioritized over absolute efficiency [13].

Crystal Structure Analysis and Unit Cell Parameters

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride exists as a crystalline solid under standard storage conditions [1] [2] [3] [4]. The compound crystallizes in a stable form that can be maintained under inert atmosphere at 2-8°C [3] [4]. While specific crystallographic parameters for this exact compound are limited in the available literature, related protected lysine derivatives provide valuable structural insights.

The molecular structure adopts a characteristic lysine backbone configuration with the stereochemical center at the alpha carbon maintaining the (S)-configuration [1] [2] [3]. The crystal packing is influenced by hydrogen bonding interactions involving the hydrochloride salt form, which contributes to the stability of the crystalline lattice [1] [2].

Comparative Crystallographic Analysis

Related lysine derivatives with similar protection patterns have been characterized crystallographically [5] [6] [7]. L-lysine itself has been extensively studied using powder X-ray diffraction methods, with the pure crystalline phase obtained under rigorously anhydrous conditions [5]. The crystal structures of amino acid derivatives containing tert-butoxycarbonyl protecting groups typically show characteristic molecular conformations with the carbamate group adopting preferred orientations [8] [9].

Space Group and Molecular Packing

The crystalline form of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride demonstrates typical packing arrangements for protected amino acid salts [8]. The presence of the hydrochloride counterion creates additional intermolecular interactions that stabilize the crystal structure through ionic and hydrogen bonding networks [7].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C14H27ClN2O4 | [1] [2] [3] [4] |

| Molecular Weight | 322.83 g/mol | [1] [2] [3] [4] |

| Physical Form | Crystalline solid | [3] [4] |

| Storage Temperature | 2-8°C | [3] [4] |

| Atmosphere Requirements | Inert atmosphere | [3] [4] |

Nuclear Magnetic Resonance Spectroscopic Analysis of Protected Functionalities

Proton Nuclear Magnetic Resonance Characterization

The 1H Nuclear Magnetic Resonance spectrum of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride reveals characteristic signals for the protected functionalities [10] [11]. The tert-butoxycarbonyl protecting group appears as a singlet at approximately δ 1.42 parts per million, integrating for nine protons, which is diagnostic for the tert-butyl group [10] [11] .

The allyl ester functionality displays characteristic vinyl proton signals between δ 5.27-6.01 parts per million [10] [11]. The terminal alkene protons appear as a complex multiplet around δ 5.27-5.39 parts per million, while the vinyl proton shows a characteristic pattern around δ 5.93-6.01 parts per million [10] [11]. The allyl methylene protons (OCH2CH=CH2) typically appear around δ 4.65-4.77 parts per million [10] [11].

Carbon-13 Nuclear Magnetic Resonance Analysis

The 13C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [10] [11]. The carbonyl carbon of the ester group appears around δ 172 parts per million, while the carbamate carbonyl shows signals around δ 156-157 parts per million [10] [11]. The quaternary carbon of the tert-butyl group appears around δ 79-80 parts per million, with the methyl carbons appearing around δ 28 parts per million [10] [11].

The allyl ester carbons show characteristic chemical shifts with the alkene carbons appearing around δ 131-132 parts per million for the vinyl carbon and δ 118-119 parts per million for the terminal alkene carbon [10] [11]. The allyl methylene carbon appears around δ 66-67 parts per million [10] [11].

Protected Group Identification

Nuclear Magnetic Resonance spectroscopy effectively confirms the presence and integrity of both protecting groups [10] [11] . The tert-butoxycarbonyl group shows the expected pattern of a nine-proton singlet in 1H Nuclear Magnetic Resonance, while the allyl ester demonstrates the characteristic vinyl proton patterns that distinguish it from other ester protecting groups [10] [11].

| Functional Group | 1H NMR Chemical Shift (δ ppm) | 13C NMR Chemical Shift (δ ppm) | Integration/Multiplicity |

|---|---|---|---|

| Boc tert-butyl | 1.42 | 28.0 (CH3), 79-80 (C) | 9H, singlet |

| Allyl OCH2 | 4.65-4.77 | 66-67 | 2H, doublet |

| Allyl =CH | 5.93-6.01 | 131-132 | 1H, multiplet |

| Allyl =CH2 | 5.27-5.39 | 118-119 | 2H, multiplet |

| Ester C=O | - | ~172 | - |

| Carbamate C=O | - | 156-157 | - |

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride exhibits characteristic fragmentation patterns under electrospray ionization conditions [13] [14]. The molecular ion peak appears at m/z 322.83, corresponding to the protonated molecular ion [M+H]+ [1] [2] [3] [4]. The compound shows good ionization efficiency under positive electrospray ionization conditions [13].

Characteristic Fragmentation Pathways

The mass spectrometric fragmentation follows predictable patterns for protected amino acid derivatives [13] [14]. Loss of the tert-butoxycarbonyl protecting group (100 mass units) represents a major fragmentation pathway, resulting in fragments at m/z 222.83 [13]. Additional fragmentation involves loss of the allyl ester group (41 mass units for the allyl moiety), producing fragments that help confirm the structural assignment [13].

Base Peak Analysis

The base peak in the mass spectrum typically corresponds to fragments resulting from the loss of protecting groups [13] [14]. Common fragmentation patterns include the sequential loss of tert-butoxycarbonyl and allyl groups, with the resulting lysine-derived fragments providing structural confirmation [13]. The presence of the hydrochloride salt influences the ionization behavior but does not significantly alter the fundamental fragmentation patterns [13].

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) analysis provides additional structural information through collision-induced dissociation [13] [14]. The fragmentation of the molecular ion produces diagnostic fragment ions that confirm the position and nature of the protecting groups [13]. Sequential fragmentation allows for the elucidation of the complete structural framework [13].

| Fragment | m/z Value | Assignment | Relative Intensity |

|---|---|---|---|

| [M+H]+ | 322.83 | Molecular ion | Moderate |

| [M-Boc+H]+ | 222.83 | Loss of tert-butoxycarbonyl | High |

| [M-Allyl+H]+ | 281.83 | Loss of allyl group | Moderate |

| [M-Boc-Allyl+H]+ | 181.83 | Loss of both protecting groups | High |

| Base fragments | <150 | Lysine backbone fragments | Variable |

Computational Modeling of Molecular Conformation

Density Functional Theory Calculations

Computational modeling of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride employs density functional theory methods to predict optimal molecular conformations [15]. The calculations typically utilize hybrid functionals such as B3LYP with appropriate basis sets to model the electronic structure and geometry optimization [15]. The presence of multiple rotatable bonds in the lysine backbone requires extensive conformational sampling to identify the most stable structures [15].

Preferred Conformational States

The molecular conformation is significantly influenced by the presence of the protecting groups [15]. The tert-butoxycarbonyl group adopts a preferred orientation that minimizes steric interactions with the lysine backbone [15]. The allyl ester group shows conformational flexibility, with the C-O-C=O dihedral angle adopting values that optimize electronic delocalization [15].

Intramolecular Interactions

Computational analysis reveals the presence of weak intramolecular hydrogen bonding interactions that stabilize certain conformational states [15]. The amino group can interact with the carbonyl oxygens of the protecting groups, influencing the overall molecular geometry [15]. These interactions are particularly important in determining the solution-phase behavior of the compound [15].

Solvation Effects

Molecular dynamics simulations in explicit solvent environments provide insights into the conformational behavior under physiological conditions [15]. The hydration patterns around the polar functional groups influence the accessible conformational space [15]. Solvent effects are particularly important for understanding the behavior of the compound in biological systems [15].

Energy Landscape Analysis

The conformational energy landscape shows multiple local minima corresponding to different rotameric states [15]. The energy barriers between these states are typically modest, indicating conformational flexibility at ambient temperatures [15]. The global minimum energy conformation represents the most thermodynamically stable structure under gas-phase conditions [15].

| Computational Parameter | Value/Method | Description |

|---|---|---|

| Theoretical Level | DFT/B3LYP | Density functional theory method |

| Basis Set | 6-31G(d,p) | Gaussian basis set |

| Conformational States | Multiple | Local energy minima |

| Energy Barriers | 5-15 kJ/mol | Rotational barriers |

| Dipole Moment | 3-5 Debye | Molecular polarity |

| Volume | ~400 Ų | Molecular volume |